molecular formula C10H12BrFN2O B5480642 1-(4-Bromo-2-fluorophenyl)-3-propylurea

1-(4-Bromo-2-fluorophenyl)-3-propylurea

Cat. No.: B5480642
M. Wt: 275.12 g/mol
InChI Key: BQVTVVIFVGNMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)-3-propylurea is a synthetic organic compound featuring a urea core functionalized with a 4-bromo-2-fluorophenyl group and a propyl chain. With a molecular formula of C10H12BrFN2O and a molecular weight of 287.12 g/mol, this urea derivative is of significant interest in medicinal chemistry and pharmaceutical research. Compounds with a phenylurea scaffold are frequently investigated for their diverse biological activities. While the specific research applications for this compound are not fully documented in the public scientific literature, its structural features suggest it may serve as a valuable intermediate or pharmacophore. Urea-based compounds are a cornerstone of drug discovery and chemical biology, and this compound is supplied to support innovative research in these fields. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVTVVIFVGNMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-propylurea typically involves the reaction of 4-bromo-2-fluoroaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-3-propylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as nitro or hydroxyl derivatives.

    Reduction: Formation of reduced products such as amines or alcohols.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-3-propylurea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorpropamide (1-(4-Chlorobenzenesulfonyl)-3-propylurea)

Chlorpropamide, a sulfonylurea antidiabetic drug, shares the propylurea moiety but differs in the substituent (4-chlorobenzenesulfonyl vs. 4-bromo-2-fluorophenyl). Key comparisons include:

  • Molecular Weight : Chlorpropamide (276.74 g/mol) is lighter due to the absence of bromine and fluorine .
  • Functional Group : The sulfonylurea group in Chlorpropamide is critical for binding to pancreatic β-cell receptors, stimulating insulin release. In contrast, the bromo-fluorophenyl urea derivative lacks this sulfonamide group, suggesting a different pharmacological target .
  • Lipophilicity: Chlorpropamide has a predicted logP of 1.738, indicating moderate lipophilicity .
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties
1-(4-Bromo-2-fluorophenyl)-3-propylurea C₁₀H₁₁BrFN₂O ~289.11 4-Bromo-2-fluorophenyl Urea High lipophilicity (inferred)
Chlorpropamide C₁₀H₁₃ClN₂O₃S 276.74 4-Chlorobenzenesulfonyl Sulfonylurea logP 1.738, antidiabetic

(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one

This enone derivative shares the 4-bromo-2-fluorophenyl group but replaces the urea with a conjugated ketone-thiophene system. Key distinctions include:

  • Synthesis and Stability: The enone derivative was synthesized in 62% yield with a melting point of 133–134°C, indicating moderate stability .
  • Analytical Data: LCMS (m/z 346 [M+1]) and crystallographic data (CCDC No. 948856) highlight its detectability and structural conformation .
  • Functional Group Impact: The enone moiety may confer reactivity toward nucleophiles, unlike the urea group, which participates in hydrogen bonding .

3-(4-Bromo-2-fluorophenyl)acrylaldehyde

This compound (CAS 1228593-55-2) features an acrylaldehyde group attached to the same aromatic ring. Differences include:

  • Reactivity : The aldehyde group is highly reactive, enabling participation in condensation reactions, unlike the urea’s hydrogen-bonding capability .

Thiourea Derivatives (e.g., 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea)

Thioureas, such as the one reported in , replace urea’s oxygen with sulfur. The bromophenyl group in both compounds may confer similar steric effects, but the thiourea’s sulfur atom could alter biological target interactions .

Key Research Findings and Implications

  • Substituent Effects : The 4-bromo-2-fluorophenyl group enhances electron-withdrawing effects and lipophilicity compared to Chlorpropamide’s chlorobenzenesulfonyl group. This may improve blood-brain barrier penetration but reduce solubility .
  • Pharmacological Profile : Unlike sulfonylureas, urea derivatives without sulfonamide groups are less likely to target insulin secretion pathways. Instead, they may inhibit enzymes like carbonic anhydrase or modulate ion channels .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(4-Bromo-2-fluorophenyl)-3-propylurea, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves reacting 4-bromo-2-fluoroaniline with propyl isocyanate under anhydrous conditions. Key steps include:

  • Step 1: Generate the isocyanate intermediate by treating 4-bromo-2-fluoroaniline with phosgene or a safer alternative (e.g., triphosgene) in dichloromethane at 0–5°C .
  • Step 2: Add propylamine dropwise to the isocyanate intermediate, maintaining pH 7–8 to favor nucleophilic attack on the urea carbonyl.
  • Optimization: Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and stoichiometry. For example, higher temperatures (40–60°C) may reduce reaction time but increase side-product formation .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR (e.g., δ 7.4–8.1 ppm for aromatic protons, δ 3.1–3.3 ppm for propyl CH2 groups) to verify substituent positions .
  • XRD: Single-crystal X-ray diffraction to resolve steric effects from the bromo-fluorophenyl group .
  • HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (expected [M+H]+ at ~285 m/z) to assess purity (>98%) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., IC50 measurements using identical cell lines, ATP levels, and incubation times). For kinase inhibition studies, validate enzyme activity via positive controls like staurosporine .
  • Structural Confounders: Compare results with analogs (e.g., 1-(4-Bromophenyl)-3-propylurea) to isolate the fluorophenyl group’s role in bioactivity .
  • Purity Thresholds: Re-test batches with ≥99% purity (via preparative HPLC) to exclude impurities masking true activity .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Parameterize halogen bonds (Br···O) and fluorine’s electron-withdrawing effects to refine affinity predictions .
  • QSAR Modeling: Train models on datasets of urea derivatives with known IC50 values. Include descriptors like molar refractivity (Br/F substituents) and logP (propyl chain hydrophobicity) .

Q. How does environmental stability (e.g., light, humidity) impact experimental reproducibility?

Methodological Answer:

  • Photostability: Expose samples to UV-Vis light (300–400 nm) and monitor degradation via LC-MS. Use amber vials and antioxidants (e.g., BHT) to mitigate photooxidation .
  • Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C). Store at –20°C under nitrogen to prevent urea bond hydrolysis .

Methodological Framework for Research Design

Q. How to integrate theoretical frameworks into experimental design for this compound?

Methodological Answer:

  • Guiding Theory: Link studies to urea’s role as a hydrogen-bond donor (e.g., in enzyme inhibition) or halogen bonding (Br/F interactions with protein residues). Use crystallographic data from analogs (e.g., 5-Bromo-2-(4-fluorophenyl)-benzofuran derivatives) to inform hypotheses .
  • Experimental Validation: Design assays (e.g., SPR, ITC) to quantify binding thermodynamics and correlate with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.